Home > Products > Screening Compounds P119928 > 12-Ethyl-9-hydroxycamptothecin
12-Ethyl-9-hydroxycamptothecin -

12-Ethyl-9-hydroxycamptothecin

Catalog Number: EVT-10956794
CAS Number:
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

12-Ethyl-9-hydroxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential as an anticancer agent. It is primarily classified under the category of topoisomerase inhibitors, which are crucial in the treatment of various cancers by interfering with DNA replication.

Source

The compound is synthesized from camptothecin, which can be sourced from natural plant extracts or produced through semi-synthetic routes. Camptothecin itself is derived from the bark of the Camptotheca acuminata tree, native to China.

Classification

12-Ethyl-9-hydroxycamptothecin falls under the classification of alkaloids and is specifically categorized as a topoisomerase I inhibitor. Its mechanism involves the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and transcription processes.

Synthesis Analysis

Methods

The synthesis of 12-Ethyl-9-hydroxycamptothecin typically involves several steps starting from camptothecin. The process can include hydrogenation followed by oxidation to achieve the desired hydroxyl modifications.

Technical Details

  1. Starting Material: Camptothecin is used as the primary starting material.
  2. Hydrogenation: The initial step often involves reducing camptothecin to form 7-ethylcamptothecin.
  3. Oxidation: This intermediate undergoes oxidation to convert it into 12-Ethyl-9-hydroxycamptothecin, utilizing oxidizing agents like potassium permanganate or iodosobenzene in suitable solvents such as acetic acid or trifluoroacetic acid.
  4. Purification: The final product is purified through methods like silica gel column chromatography to ensure high purity and yield .
Molecular Structure Analysis

Structure

The molecular formula for 12-Ethyl-9-hydroxycamptothecin is C21H21N1O4C_{21}H_{21}N_{1}O_{4}. Its structure features a fused ring system characteristic of camptothecin derivatives, with specific substitutions at the ethyl and hydroxyl positions.

Data

  • Molecular Weight: Approximately 363.4 g/mol
  • Structural Features: The compound contains a lactone ring, which is critical for its biological activity.
Chemical Reactions Analysis

Reactions

12-Ethyl-9-hydroxycamptothecin can participate in various chemical reactions, including:

  1. Oxidation: Enhancing its biological activity or modifying functional groups.
  2. Reduction: Utilizing agents like sodium borohydride to alter functional groups.
  3. Substitution Reactions: Introducing different functional groups through nucleophilic substitution under acidic or basic conditions.

Technical Details

  • Common Reagents: Hydrogen peroxide for oxidation; sodium borohydride for reduction; various nucleophiles for substitution.
  • Major Products: Derivatives formed can exhibit unique biological activities, enhancing research into their therapeutic potentials .
Mechanism of Action

The mechanism of action for 12-Ethyl-9-hydroxycamptothecin primarily involves its role as an inhibitor of DNA topoisomerase I. This inhibition leads to:

  1. DNA Strand Breaks: The compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
  2. Cell Cycle Arrest: Cells are unable to progress through the cell cycle due to unresolved DNA damage, ultimately leading to apoptosis in cancer cells.

Data indicates that this compound exhibits significantly higher potency compared to its parent compound, camptothecin, making it a promising candidate for further development in cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility can vary based on modifications but generally shows improved solubility compared to camptothecin.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in dark, dry conditions.
  • pH Stability: Stability can be affected by pH levels; typically stable at neutral pH but may degrade under extreme acidic or basic conditions.

Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during synthesis and storage .

Applications

12-Ethyl-9-hydroxycamptothecin has several significant applications:

  1. Anticancer Research: Investigated extensively for its efficacy against various cancer cell lines, showing promise in treating colorectal and other cancers.
  2. Pharmaceutical Development: Used as a model compound for synthesizing new derivatives with enhanced solubility and reduced side effects compared to traditional chemotherapeutics.
  3. Biochemical Studies: Serves as a tool in studying DNA replication mechanisms and cellular responses to DNA damage.
Introduction to Camptothecin Analogues in Oncology

Historical Development of Camptothecin-Derived Antineoplastic Agents

The journey of camptothecin-derived chemotherapeutic agents began in the 1960s with the isolation of the parent alkaloid camptothecin from the bark of Camptotheca acuminata, a tree native to China and traditionally used in Chinese medicine. Initial clinical trials using the water-soluble carboxylate form of camptothecin were suspended in the 1970s due to unpredictable severe toxicity (hemorrhagic cystitis, myelosuppression) and inconsistent efficacy profiles [3] [9]. The pivotal resurgence of interest occurred in 1985 when DNA topoisomerase I (Top1) was identified as camptothecin's primary molecular target. This enzyme, essential for DNA replication and transcription, facilitates the relaxation of supercoiled DNA by introducing transient single-strand breaks [3] [6]. The discovery established the mechanistic foundation for rational drug development and ignited extensive medicinal chemistry efforts to overcome the limitations of natural camptothecin.

This renaissance led to two clinically successful analogues: topotecan (FDA-approved in 1996 for ovarian cancer) and irinotecan (approved for colorectal cancer in the 1990s). Both represented significant advances in water solubility and clinical utility. Irinotecan, notably, functions as a prodrug requiring enzymatic conversion by carboxylesterases to its vastly more potent metabolite, 7-ethyl-10-hydroxycamptothecin (12-ethyl-9-hydroxycamptothecin, SN-38) [7] [9]. The discovery of SN-38's intrinsic activity, exceeding that of irinotecan by 100- to 1000-fold in vitro, positioned it as a critical molecule for understanding structure-activity relationships and a focal point for further analogue development [7] [8]. Despite thousands of synthesized derivatives, only a handful progressed to clinical approval, underscoring the challenges in optimizing the camptothecin scaffold [3] [6].

Table 1: Key Milestones in Camptothecin Analogue Development

Time PeriodKey Event/CompoundSignificanceReference
Early 1960sCamptothecin isolationIdentified from Camptotheca acuminata; initial antitumor activity observed [3] [9]
1970sCamptothecin sodium salt clinical trialsSuspended due to toxicity (hemorrhagic cystitis, myelosuppression) and inconsistent efficacy [3] [9]
1985Topoisomerase I identified as targetRevived intense interest in CPT analogues; provided mechanistic rationale [3] [6]
Mid-1990sTopotecan & Irinotecan FDA approvalFirst successful CPT analogues; improved solubility/clinical utility [9]
1990s-PresentDiscovery of SN-38 (7-Ethyl-10-hydroxycamptothecin)Recognized as the highly potent active metabolite of irinotecan [7] [8]

Structural Evolution: Rational Design of 12-Ethyl-9-hydroxycamptothecin

The structural evolution from camptothecin to 12-ethyl-9-hydroxycamptothecin exemplifies rational drug design driven by understanding the pharmacophore and overcoming pharmaceutical limitations. The core camptothecin structure is a pentacyclic ring system incorporating quinoline (rings A, B) and pyrrolo[3,4-β]-quinoline moieties (rings C, D), with a crucial α-hydroxy-δ-lactone E-ring [3] [6]. Early structure-activity relationship (SAR) studies established the 20(S)-configuration as essential for activity, while the lactone form (E-ring closed) proved significantly more potent than the inactive carboxylate open form prevalent at physiological pH [3] [9].

Irinotecan (7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin) was designed with a bulky dipiperidino side-chain attached via a carbamate ester linkage at position 10. While this modification conferred necessary water solubility, it simultaneously rendered the molecule a biologically inert prodrug. The metabolic activation occurs predominantly in the liver via carboxylesterases, cleaving the carbamate bond to release the active moiety, 7-ethyl-10-hydroxycamptothecin (SN-38, 12-ethyl-9-hydroxycamptothecin) [7] [9]. This design strategically separated the pharmacokinetic (solubility, distribution) properties handled by the prodrug from the potent pharmacodynamic (Top1 inhibition) activity residing in the metabolite. Consequently, 12-ethyl-9-hydroxycamptothecin emerged not merely as a metabolite, but as a structurally optimized entity within the camptothecin class, possessing intrinsic potency far exceeding its parent compound [7] [8].

Positional Significance of Ethyl and Hydroxy Modifications in Pentacyclic Core

The exceptional biological activity of 12-ethyl-9-hydroxycamptothecin is directly attributable to the strategic placement of the ethyl group at position C-7 (historically sometimes referred to as position 12 in older nomenclature, leading to the synonym 12-ethyl-9-hydroxycamptothecin) and the hydroxyl group at position C-10 (synonymous with position 9) on the pentacyclic core. Extensive SAR studies have demonstrated that substitutions at positions 7, 9, and 10 are generally tolerated and can dramatically enhance anticancer activity and modulate physicochemical properties [3] [6] [9].

  • C-7 Ethyl Group (Position 12): The introduction of a small lipophilic group like ethyl at C-7 enhances interactions within the Top1-DNA complex binding pocket. X-ray crystallographic studies of ternary complexes (Top1-DNA-drug) indicate that substituents at C-7 project into a region of the binding site accommodating hydrophobic moieties, strengthening binding affinity and stabilizing the ternary complex [6] [9]. This modification significantly contributes to the molecule's enhanced potency compared to camptothecin lacking this group. Studies on 7-substituted derivatives consistently show improved cytotoxicity over unmodified camptothecin [6] (See Table 2).
  • C-10 Hydroxyl Group (Position 9): The hydroxyl group at C-10 plays a multifaceted role. Firstly, it participates in crucial hydrogen bonding networks within the ternary complex, directly interacting with specific amino acid residues of Top1 and/or DNA bases, thereby stabilizing the drug-enzyme-DNA complex critical for cytotoxicity [6] [9]. Secondly, this polar group improves water solubility compared to camptothecin analogues lacking polar substituents in this region. Thirdly, and importantly, the C-10 hydroxyl reduces the affinity of the lactone form for human serum albumin. Albumin binding strongly favors the inactive carboxylate form, shifting the lactone-carboxylate equilibrium and reducing bioavailability. The C-10 hydroxy group mitigates this shift, preserving a higher proportion of the active lactone form in circulation compared to analogues like irinotecan or camptothecin itself [6] [9] [10].

The synergistic effect of these two modifications – the C-7 ethyl enhancing hydrophobic binding and the C-10 hydroxy enabling critical hydrogen bonding and stabilizing the active lactone form – underpins the remarkable Top1 inhibitory potency and cytotoxicity of 12-ethyl-9-hydroxycamptothecin [6] [7] [8]. Its activity profile established it as the benchmark for subsequent analogue design efforts focused on further improving solubility, stability, and tumor targeting.

Properties

Product Name

12-Ethyl-9-hydroxycamptothecin

IUPAC Name

(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1

InChI Key

KWUQFLSWWSXTSZ-QFIPXVFZSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2

Isomeric SMILES

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.